molecular formula C16H18N6O9S B1682525 Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate CAS No. 102568-43-4

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate

Cat. No.: B1682525
CAS No.: 102568-43-4
M. Wt: 470.4 g/mol
InChI Key: UPNUQQDXHCUWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-SANPAH, also known as sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate, is a heterobifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide. This compound is widely used in biochemical research for its ability to form stable amide bonds with primary amino groups and initiate addition reactions with double bonds upon exposure to UV light .

Biochemical Analysis

Biochemical Properties

“Sulfo-sanpah” is known for its ability to form stable amide bonds with primary amino groups (-NH2) in pH 7-9 buffers . It interacts with enzymes, proteins, and other biomolecules, forming a stable covalent bond under appropriate chemical reaction conditions or light exposure . The unique chemical structure of “Sulfo-sanpah” allows it to establish robust connections between different molecules or materials, expanding their application range .

Cellular Effects

“Sulfo-sanpah” has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to enhance fibroblast attachment on chitosan substrates . Moreover, it significantly improves the adhesion and proliferation ability of biomaterials to cells, thereby promoting tissue regeneration and repair .

Molecular Mechanism

The molecular mechanism of action of “Sulfo-sanpah” involves the formation of a nitrene group when exposed to UV light . This nitrene group can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This mechanism allows “Sulfo-sanpah” to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Sulfo-sanpah” change over time . It has been noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant . For instance, it has been used for the surface functionalization of Polyacrylamide (PAM) hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, Sulfo-SANPAH is produced using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Properties

IUPAC Name

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUQQDXHCUWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907709
Record name 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102568-43-4
Record name Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Reactant of Route 2
Reactant of Route 2
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Reactant of Route 3
Reactant of Route 3
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Reactant of Route 4
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Reactant of Route 5
Reactant of Route 5
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Reactant of Route 6
Reactant of Route 6
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.